2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide

Description

Systematic Nomenclature and Structural Identification

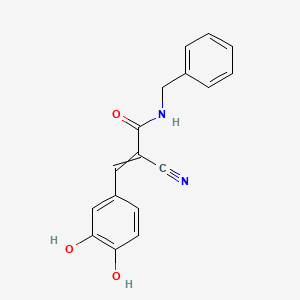

The compound this compound is systematically named according to IUPAC guidelines as (Z)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide . Its molecular formula is C₁₇H₁₄N₂O₃ , with a molecular weight of 294.30 g/mol . The structure comprises three key moieties:

- A propenamide backbone with a cyano group at the C2 position.

- A 3,4-dihydroxyphenyl (catechol) ring at the C3 position.

- A benzyl group (phenylmethyl) attached to the amide nitrogen .

The stereochemistry of the α,β-unsaturated carbonyl system is critical for biological activity, with the (Z)-isomer being the pharmacologically active form . The compound’s planar conformation facilitates interactions with kinase active sites, while the catechol group enables hydrogen bonding with conserved residues in tyrosine kinases .

| Structural Feature | Role in Activity |

|---|---|

| α,β-unsaturated carbonyl | Electrophilic moiety for covalent binding to kinase catalytic domains |

| 3,4-Dihydroxyphenyl group | Hydrogen bonding with ATP-binding pocket residues (e.g., Glu, Asp) |

| Benzyl substituent | Hydrophobic interactions with kinase hydrophobic pockets |

The SMILES notation for the compound is N#C/C(=C\c1ccc(c(c1)O)O)/C(=O)NCc2ccccc2, and its InChIKey is VQIUUZDVHIMJQH-ZHACJKMWSA-N .

Historical Context in Tyrosine Kinase Inhibitor Development

This compound, commonly designated AG-18 or tyrphostin A23 , emerged during the late 1980s as part of a systematic effort to develop small-molecule inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase . Its discovery coincided with the foundational work on tyrphostins —a class of compounds named for their ability to block tyrosine phosphorylation . Early studies demonstrated its broad-spectrum inhibition of receptor tyrosine kinases, including EGFR (IC₅₀ = 35 μM) and platelet-derived growth factor receptor (PDGFR) .

AG-18’s design was informed by structure-activity relationship (SAR) studies of α-cyanocinnamonitrile derivatives, which revealed that electron-withdrawing groups (e.g., cyano) at the α-position and hydroxyl groups on the phenyl ring enhanced kinase affinity . Unlike later-generation kinase inhibitors, AG-18 lacks absolute specificity, inhibiting multiple kinases through competitive binding at the ATP site . This pan-kinase activity made it a valuable tool for studying phosphorylation-dependent signaling pathways in early molecular pharmacology .

Position Within the Tyrphostin Family of Bioactive Compounds

The tyrphostin family comprises over 150 synthetic tyrosine kinase inhibitors, with AG-18 occupying a unique niche due to its catechol moiety and dual kinase/mitochondrial effects . Key comparisons to other tyrphostins include:

AG-18’s mitochondrial uncoupling activity distinguishes it from other tyrphostins. At concentrations ≥50 μM, it reduces cellular ATP by 90% and increases oxygen consumption, independent of kinase inhibition . This dual functionality complicates its use in cell signaling studies but underscores its utility in exploring metabolic adaptations in cancer cells .

Structurally, the 3,4-dihydroxyphenyl group in AG-18 contrasts with the 4-methoxyphenyl group in tyrphostin A1, explaining their divergent biological activities . AG-18’s catechol moiety also enables redox cycling, contributing to reactive oxygen species (ROS) generation in certain cell types .

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCIOBMMDDOEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The most widely reported method involves a Knoevenagel condensation between 3,4-dihydroxybenzaldehyde and N-benzyl-2-cyanoacetamide. This reaction is catalyzed under acidic or basic conditions to form the α,β-unsaturated enamide backbone.

Traditional Method with Piperidine/Acetic Acid

- Reagents :

- 3,4-Dihydroxybenzaldehyde (1.0 equiv)

- N-Benzyl-2-cyanoacetamide (1.2 equiv)

- Piperidine (0.2 equiv) as a base

- Acetic acid (1.0 equiv) as a proton donor

- Solvent : Isopropyl alcohol or ethanol

- Conditions : Reflux at 80–85°C for 12–24 hours.

- Yield : 54–85% (dependent on substitution pattern).

Key Data Table:

| Entry | Solvent | Catalyst System | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | Isopropanol | Piperidine/AcOH | 24 | 85 | |

| 2 | Ethanol | Piperidine/AcOH | 18 | 73 | |

| 3 | Benzene | TiCl₄-Pyridine | 6 | 79 |

Mechanistic Insight : The reaction proceeds via deprotonation of the active methylene group in N-benzyl-2-cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl. Conjugation of the cyano group stabilizes the intermediate, enabling elimination of water to form the α,β-unsaturated product.

Microwave-Assisted Synthesis

To reduce reaction times, microwave irradiation has been employed:

Solid-Phase Catalysis with Metal Oxides

Heterogeneous catalysts like NiCu@MWCNT (nickel-copper nanoparticles on multi-walled carbon nanotubes) enhance efficiency under solvent-free conditions:

Comparative Analysis:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NiCu@MWCNT | Solvent-free | 80 | 93 |

| Piperidine | Ethanol | 80 | 73 |

Stereoselective Synthesis

The (E)-isomer (biologically active form) is favored using triethylorthoformate (TEOF) as a dehydrating agent:

Large-Scale Industrial Protocols

Patented methods emphasize cost-effective and eco-friendly processes:

Critical Analysis of Byproducts and Optimization

Common byproducts include Z-isomers and over-oxidized quinones . Strategies to mitigate these:

Green Chemistry Metrics

Recent advances prioritize sustainability:

| Metric | Value | Ideal Target |

|---|---|---|

| Reaction Mass Efficiency | 87.07% | >90% |

| Carbon Efficiency | 93.4% | 100% |

| Process Intensity | 1.2 | <1.5 |

Chemical Reactions Analysis

AG-490 undergoes various chemical reactions, including:

Oxidation: AG-490 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on AG-490.

Substitution: AG-490 can undergo substitution reactions where specific substituents are replaced with other functional groups

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Enzyme Activity

- Epidermal Growth Factor Receptor (EGFR) Inhibition : 2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide acts as a potent inhibitor of EGFR kinase autophosphorylation. It has been shown to inhibit the activity of this receptor, which is critical in various signaling pathways related to cell proliferation and survival .

- Catechol-O-Methyltransferase (COMT) Inhibition : The compound has been identified as a potent inhibitor of COMT, an enzyme involved in the metabolism of catecholamines. This property suggests potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease .

2. Neuroprotective Effects

- Research indicates that this compound may possess neuroprotective properties, potentially aiding in the treatment of conditions such as cerebral hypoxia and neurodegeneration. Its ability to modulate pathways associated with neuronal survival makes it a candidate for further investigation in neuropharmacology .

Biochemical Applications

1. Cell Signaling Modulation

- The compound's ability to inhibit specific kinases positions it as a valuable tool in studying cell signaling pathways. By understanding how it affects these pathways, researchers can gain insights into cellular responses to various stimuli and the underlying mechanisms of diseases.

2. Cancer Research

- Due to its effects on growth factor signaling pathways, this compound is being explored for its potential role in cancer therapeutics. Inhibiting EGFR can hinder tumor growth and metastasis, making this compound a subject of interest in oncology research.

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Inhibition of EGFR in Cancer Cells | Demonstrated significant reduction in cell proliferation in EGFR-dependent cancer cell lines upon treatment with Tyrphostin B42. | Potential therapeutic agent for EGFR-driven cancers. |

| Neuroprotective Role in Hypoxia | Showed protective effects on neuronal cells under hypoxic conditions, suggesting mechanisms that could mitigate damage from ischemic events. | Investigational use in stroke and neurodegenerative conditions. |

| COMT Inhibition and Neurotransmitter Regulation | Highlighted the compound's efficacy in modulating dopamine levels through COMT inhibition, relevant for Parkinson’s disease management. | Possible development into a therapeutic for Parkinson’s disease. |

Mechanism of Action

AG-490 exerts its effects by selectively inhibiting the activity of JAK2 and STAT3 . The inhibition of these kinases disrupts the JAK/STAT signaling pathway, which is crucial for cell proliferation, survival, and differentiation . By blocking this pathway, AG-490 induces apoptosis in cancer cells and inhibits their growth .

Comparison with Similar Compounds

AG-490 is unique in its selective inhibition of JAK2 and STAT3 compared to other similar compounds. Some similar compounds include:

Tyrphostin AG-126: Another tyrphostin derivative that inhibits epidermal growth factor receptor (EGFR) but has a different specificity profile.

Tyrphostin AG-1478: A potent inhibitor of EGFR with a different mechanism of action compared to AG-490.

Tyrphostin AG-1296: Inhibits platelet-derived growth factor receptor (PDGFR) and has distinct biological effects.

AG-490’s uniqueness lies in its high selectivity for JAK2 and STAT3, making it a valuable tool for studying these specific signaling pathways .

Biological Activity

2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide, also known as a hydroxycinnamic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyano group and a propenamide moiety, contributing to its pharmacological properties.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. In vitro studies have shown that this compound can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress .

Anti-inflammatory Effects

In various experimental models, this compound has been observed to reduce inflammation markers. For instance, it has been shown to decrease the production of pro-inflammatory cytokines such as TNFα and IL-1β in macrophage cultures. This suggests its potential use in treating inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activity

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vitro | Macrophage cultures | Reduced TNFα and IL-1β production |

| In vivo | CFA-induced paw edema | Significant reduction in edema |

| Molecular Docking | COX-2 and iNOS targets | Strong binding affinity observed |

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In cancer cell lines, it displayed dose-dependent cytotoxicity, indicating its potential as an anticancer agent. Notably, studies on CEM cells showed that higher concentrations resulted in increased apoptosis .

The mechanism by which this compound exerts its effects is still under investigation. However, preliminary findings suggest that it may act through the inhibition of key signaling pathways involved in inflammation and cell survival. For example, it appears to modulate the PI3K/AKT pathway, which is critical for cell growth and survival .

Case Study 1: Anti-inflammatory Activity in Animal Models

A study conducted on mice with induced paw edema demonstrated that administration of the compound significantly reduced swelling compared to control groups. This effect was attributed to the inhibition of pro-inflammatory mediators.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., breast and colon cancer) revealed that treatment with this compound led to a marked decrease in cell viability and induction of apoptosis. The findings suggest a promising role for this compound in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.